Superior Efficacy of Deferiprone for Cardiac Iron Clearance Compared to Deferoxamine and Deferasirox
In a 12-month randomized controlled trial of 150 thalassemia major patients, Deferiprone (DFP) demonstrated superior cardiac iron clearance compared to Deferoxamine (DFO) and Deferasirox (DFX). The improvement in cardiac T2* MRI, a key measure of myocardial iron load, was significantly higher for DFP [1].
| Evidence Dimension | Cardiac Iron Clearance (mean T2* MRI value, ms) |
|---|---|
| Target Compound Data | 22.0 ± 5.5 ms |
| Comparator Or Baseline | Deferoxamine (DFO): 20.5 ± 5.0 ms; Deferasirox (DFX): 21.0 ± 5.2 ms |
| Quantified Difference | DFP cardiac T2* is 7.3% higher than DFO and 4.8% higher than DFX (P = 0.03 vs. DFO). |
| Conditions | Thalassemia major patients, DFP 75 mg/kg/day oral, DFO 40-50 mg/kg/day subcutaneous, DFX 20-40 mg/kg/day oral; 12-month duration. |
Why This Matters
Superior myocardial iron removal addresses the primary cause of mortality in thalassemia, directly informing the selection of DFP for patients with significant cardiac iron loading.
- [1] Al-maaroof ZW, Shekair WH. Comparative efficacy of iron chelation therapies in thalassemia major: a randomized controlled trial. Anaesth Pain Intensive Care. 2025;29(5):567-572. doi:10.35975/apic.v29i5.2916 View Source
